4-(Benzyloxy)-2-methoxyaniline
Description
Contextualization within Aromatic Amine Chemistry
Aromatic amines, or anilines, are a cornerstone of organic chemistry, serving as precursors for numerous synthetic products. sundarbanmahavidyalaya.in They are integral to the production of dyes, polymers, and pharmaceuticals. sundarbanmahavidyalaya.in The reactivity of the aniline (B41778) core is profoundly influenced by the nature and position of substituents on the aromatic ring. The amino group (-NH2) is a powerful activating group, directing incoming electrophiles to the ortho and para positions. sundarbanmahavidyalaya.in
However, the high reactivity of the unsubstituted aniline ring can be a drawback, often leading to multiple substitutions or oxidation under harsh reaction conditions. sundarbanmahavidyalaya.in To achieve selectivity, the amino group's activity is often modulated by converting it into an amide (e.g., -NHCOCH3), which is less activating. sundarbanmahavidyalaya.in The strategic placement of other substituents, such as the methoxy (B1213986) and benzyloxy groups in 4-(Benzyloxy)-2-methoxyaniline, further refines the molecule's reactivity and provides specific functionalities for subsequent chemical transformations. This tailored approach allows for the synthesis of highly substituted, complex anilines that are otherwise difficult to access. rsc.orgbeilstein-journals.org
Significance of Methoxy and Benzyloxy Substituents in Aromatic Systems
The methoxy (-OCH3) and benzyloxy (-OCH2C6H5) groups in this compound each impart distinct and crucial properties to the molecule.
The methoxy group is an alkoxy group consisting of a methyl group bonded to an oxygen atom. wikipedia.org When attached to a benzene (B151609) ring, it generally acts as an electron-donating group through resonance, particularly when positioned ortho or para to a reactive site. wikipedia.org This electron-donating nature can activate the aromatic ring towards electrophilic substitution. The methoxy group's oxygen atom can also participate in hydrogen bonding, which can influence the molecule's intermolecular interactions and physical properties. nih.gov In some contexts, methoxy groups are used as stable protecting groups for hydroxyl functions. mdpi.com
The benzyloxy group is significantly larger and increases the lipophilicity (solubility in fats, oils, and non-polar solvents) of the molecule. This characteristic is often exploited in the design of molecules intended to interact with biological systems. The benzyloxy group is widely used as a protecting group for alcohols and phenols due to its stability across a wide range of chemical conditions. mdpi.comorganic-chemistry.org It can be selectively removed, typically through catalytic hydrogenation, which cleaves the benzyl (B1604629) ether to regenerate the hydroxyl group and produce toluene (B28343) as a byproduct. organic-chemistry.org
In this compound, the placement of these two groups ortho and para to the amine function creates a specific electronic and steric environment that dictates the molecule's utility as a synthetic intermediate.
Overview of Research Approaches for Substituted Aniline Derivatives
The synthesis and study of substituted anilines like this compound involve a range of established and modern research methodologies.
Synthetic Approaches:
Classical Methods: Traditional routes to substituted anilines often involve the reduction of the corresponding nitroarenes. beilstein-journals.org For instance, the synthesis of the related 4-benzyloxyaniline hydrochloride begins with the benzylation of 4-nitrophenol (B140041) to form 4-benzyloxy nitrobenzene, which is then reduced to the aniline and subsequently converted to its hydrochloride salt. google.com
Modern Catalytic Methods: Contemporary organic synthesis frequently employs transition-metal-catalyzed cross-coupling reactions to form the carbon-nitrogen bond, using aryl halides or related compounds and an amine source. beilstein-journals.org
Multi-component Reactions: Efficient and atom-economical approaches, such as three-component reactions, have been developed to generate highly substituted anilines from simpler, readily available starting materials in a single step. rsc.orgbeilstein-journals.org
Amination-Aromatization Strategies: Another advanced strategy involves the reaction of cyclohexenones with amines, followed by an aromatization step to yield the aniline product. beilstein-journals.org
Characterization Techniques: Once synthesized, the precise structure and purity of substituted anilines are confirmed using a suite of spectroscopic techniques. These are essential for verifying the identity of the target compound and any intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the detailed molecular structure, confirming the connectivity of atoms and the positions of substituents on the aromatic ring. researchgate.net
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amine and the C-O stretches of the ether linkages. researchgate.net
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.netresearchgate.net
Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen), which is used to confirm the empirical formula of the synthesized compound. researchgate.netresearchgate.net
Detailed Research Findings
While specific research articles focusing exclusively on this compound are limited in the public domain, its properties can be inferred from data on closely related compounds. The table below presents key properties for the parent compound, aniline, and related substituted anilines to provide context.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Aniline | C6H7N | 93.13 | Parent aromatic amine |
| o-Anisidine (2-Methoxyaniline) | C7H9NO | 123.15 | Methoxy group at C2 nist.gov |
| N-Benzyl-4-methoxyaniline | C14H15NO | 213.27 | Benzyl group on the amine; Methoxy group at C4 nih.gov |
| 4-(Benzyloxy)aniline | C13H13NO | 199.25 | Benzyloxy group at C4 sigmaaldrich.com |
| This compound | C14H15NO2 | 229.28 | Target Compound |
Spectroscopic data is crucial for the unambiguous identification of chemical structures. The following table summarizes typical spectroscopic data for related aniline derivatives.
| Compound | Spectroscopic Data Highlights (¹H NMR, ¹³C NMR, IR) |
|---|---|
| N-Benzyl-4-methoxyaniline | ¹H NMR: Signals for aromatic protons, a singlet for the methoxy group protons, and signals for the benzyl group protons. chemicalbook.comIR: Peaks corresponding to N-H stretching, C-H aromatic and aliphatic stretching, and C-O ether stretching. chemicalbook.com |
| (Z)-N-(4-(benzyloxy)but-2-en-1-yl)-4-methoxyaniline | ¹H NMR (CDCl₃, 500 MHz): δ 7.29 – 7.37 (m, 5H), 6.98 (d, 2H), 6.54 (d, 2H), 4.54 (s, 2H), 3.72 (s, 3H). nih.gov¹³C NMR (CDCl₃, 125 MHz): δ 146.1, 138.1, 129.9, 128.7, 128.0, 127.9, 127.1, 113.6, 73.5, 68.7, 55.4. nih.gov |
| 2-(Benzyloxy)-4-methoxyaniline | Used as an intermediate in the synthesis of more complex molecules, such as N-(2-(benzyloxy)-4-methoxyphenyl)-2-(4-((tert-butyldimethylsilyl)oxy)phenyl)acetamide. rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-14-9-12(7-8-13(14)15)17-10-11-5-3-2-4-6-11/h2-9H,10,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRPCILRQOKISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Benzyloxy 2 Methoxyaniline and Analogous Structures
Approaches to the Aryl Ether Aniline (B41778) Core
The central structure of 4-(Benzyloxy)-2-methoxyaniline consists of an aniline ring substituted with two different ether groups. The formation of this aryl ether aniline core can be achieved through several key synthetic transformations, primarily focusing on the creation of the carbon-nitrogen bond of the amine group.
Reductive Amination Strategies for Aromatic Amines
While direct reductive amination, the reaction of a ketone or aldehyde with an amine, is a primary method for forming N-alkylated amines, its application in forming primary aromatic amines like this compound involves a related but distinct strategy. masterorganicchemistry.comorganic-chemistry.org The most common and step-economical approach for synthesizing primary aryl amines is the reduction of a corresponding nitroarene. nih.gov This method avoids the challenges of direct alkylation, such as multiple alkylations, and is a cornerstone in industrial and laboratory synthesis. masterorganicchemistry.com
The general process involves the introduction of a nitro group (-NO₂) onto the aromatic ring at the desired position, followed by its reduction to a primary amine (-NH₂). This two-step sequence is often more efficient than attempting to directly introduce the amine group onto a complex, pre-functionalized ring. nih.gov A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule.
For the synthesis of this compound, a plausible precursor would be 1-(benzyloxy)-3-methoxy-4-nitrobenzene. The reduction of the nitro group on this precursor would yield the final product.
Table 1: Common Reagents for Nitroarene Reduction
| Reducing Agent/System | Typical Conditions | Notes |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Highly efficient and clean; can sometimes affect other reducible groups like benzyl (B1604629) ethers (hydrogenolysis). |
| Metal/Acid Reduction | Sn/HCl, Fe/HCl, Zn/HCl | Classic method, robust and cost-effective. Iron is often preferred for its milder nature. nih.gov |
| Sodium Hydrosulfite | Na₂S₂O₄ | A mild reducing agent often used in aqueous solutions. |
| Iron-Catalyzed Transfer | Fe(acac)₃, PhSiH₃ | A modern method that offers good functional group tolerance. nih.gov |
This strategy's prevalence stems from its reliability and the ready availability of nitrating agents and a wide array of reduction methods compatible with various functional groups. researchgate.net
Palladium-Catalyzed Cross-Coupling Reactions for Aryl C-N Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming C-N bonds. organic-chemistry.orgnih.gov This reaction allows for the direct synthesis of primary aryl amines from aryl halides (or pseudohalides like triflates) and an ammonia (B1221849) source, providing a direct route to the aniline core. organic-chemistry.orgnih.gov
The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, as it influences the catalyst's activity and selectivity. nih.gov Ligands are often bulky and electron-rich, which facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. nih.gov Recent advancements have led to the development of highly efficient ligands that enable the amination of even challenging substrates like aryl chlorides using aqueous ammonia. nih.gov
A potential synthesis of this compound using this method would involve the reaction of 4-(benzyloxy)-2-methoxy-1-chlorobenzene with an ammonia equivalent in the presence of a suitable palladium catalyst system.
Table 2: Representative Buchwald-Hartwig Amination Systems for Primary Aniline Synthesis
| Aryl Halide Substrate | Palladium Source | Ligand | Base | Amine Source | Reference |
|---|---|---|---|---|---|
| Aryl Bromides/Chlorides | Pd(OAc)₂ | BINAP | NaOt-Bu | NH₃ (gas) | nih.gov |
| Aryl Chlorides/Bromides | Pd₂(dba)₃ | KPhos | KOH | NH₃ (aq) | nih.gov |
| Aryl Halides | [(CyPF-tBu)PdCl₂] | (Internal) | Various | Primary Amines | organic-chemistry.org |
This methodology is indispensable in modern organic synthesis due to its broad substrate scope and high functional group tolerance, making it particularly valuable in pharmaceutical research. nih.gov
Nucleophilic Aromatic Substitution Routes for Benzyloxy Group Introduction
Nucleophilic aromatic substitution (SₙAr) provides a direct pathway for introducing nucleophiles, such as a benzyloxy group, onto an aromatic ring. science.gov This reaction is fundamentally different from electrophilic substitution. For an SₙAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halide). researchgate.net
To introduce the benzyloxy group for the synthesis of this compound, one could envision a precursor such as 1-chloro-2-methoxy-4-nitrobenzene. In this molecule, the nitro group strongly activates the ring, making the chloride at the C1 position susceptible to displacement. The reaction with benzyl alcohol in the presence of a strong base (to form the benzoxide nucleophile) would yield 1-(benzyloxy)-2-methoxy-4-nitrobenzene. This intermediate could then be reduced to the target aniline as described previously.
The key requirements for a successful SₙAr reaction are:
An activated aromatic ring: The presence of at least one potent electron-withdrawing group is necessary.
A good leaving group: Halides (F, Cl, Br, I) or other groups like nitro (-NO₂) can serve this function.
A strong nucleophile: For introducing the benzyloxy group, sodium or potassium benzoxide is typically used.
Recent research has also explored cation radical-accelerated nucleophilic aromatic substitutions, where even groups not traditionally considered good leaving groups, like methoxy (B1213986) or benzyloxy, can be displaced. acs.org However, for the introduction of a benzyloxy group, the classical SₙAr mechanism remains a primary strategy.
Selective Functionalization Techniques for Precursors
The successful synthesis of a polysubstituted benzene (B151609) derivative like this compound hinges on the ability to control the placement of each functional group. This regioselectivity is governed by the electronic and steric properties of the substituents already present on the ring.
Regioselective Introduction of Methoxy and Benzyloxy Groups
Achieving the specific 1-amino-2-methoxy-4-benzyloxy substitution pattern requires a carefully planned synthetic sequence. The order in which the groups are introduced is crucial for ensuring the correct final arrangement. A common strategy involves starting with a commercially available, simpler substituted benzene and building complexity step-wise.
One logical synthetic route could start from 4-methoxyphenol.
Protection/Benzylation: The phenolic hydroxyl group can be converted to a benzyl ether via a Williamson ether synthesis, reacting it with benzyl bromide or chloride in the presence of a base like potassium carbonate. acs.org This yields 4-benzyloxyanisole.
Nitration: The next step would be the introduction of a nitro group, which will later become the amine. This is an electrophilic aromatic substitution. Both the methoxy and benzyloxy groups are activating and direct incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the benzyloxy group, nitration will occur at one of the positions ortho to the ether groups. The methoxy group is electronically similar to the benzyloxy group but is sterically less demanding, often leading to preferential substitution at the position ortho to the methoxy group. This would yield 2-nitro-4-benzyloxyanisole.
Reduction: Finally, reduction of the nitro group to an amine furnishes the desired product, this compound.
This sequence leverages established reactions and directing group effects to construct the molecule with high regiochemical control. thieme-connect.com
Ortho/Para Directing Group Control in Electrophilic Aromatic Substitutions
The regiochemical outcome of the synthesis described above is dictated by the principles of electrophilic aromatic substitution (EAS). Substituents on a benzene ring profoundly influence the rate and position of subsequent substitutions. makingmolecules.com
Groups are classified as either activating or deactivating, and as ortho, para-directing or meta-directing.
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and reactive towards electrophiles. They stabilize the carbocation intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com
Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive.
Directing Effects: The ability of a substituent to stabilize the arenium ion determines the position of the next substitution.
The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are both strong activating, ortho, para-directors. libretexts.orgchemistrysteps.com This is due to the lone pairs of electrons on the oxygen atom, which can be delocalized into the benzene ring through resonance. This resonance effect strongly stabilizes the positive charge of the arenium ion when the electrophile adds to the ortho or para positions. masterorganicchemistry.com
Table 3: Directing Effects of Relevant Functional Groups
| Functional Group | Classification | Directing Effect | Reason for Effect |
|---|---|---|---|
| -NH₂ (Amino) | Strongly Activating | ortho, para | Strong resonance donation of nitrogen's lone pair. libretexts.org |
| -OH (Hydroxyl) | Strongly Activating | ortho, para | Strong resonance donation of oxygen's lone pair. makingmolecules.com |
| -OR (Alkoxy/Benzyloxy) | Strongly Activating | ortho, para | Strong resonance donation of oxygen's lone pair. masterorganicchemistry.comlibretexts.org |
| -NO₂ (Nitro) | Strongly Deactivating | meta | Strong inductive and resonance electron withdrawal. masterorganicchemistry.com |
When multiple activating groups are present on a ring, the most powerful activating group generally controls the position of substitution. makingmolecules.com However, steric hindrance can also play a decisive role. In the nitration of 4-benzyloxyanisole, both ether groups direct to their available ortho positions. The position ortho to the smaller methoxy group is often favored over the position ortho to the bulkier benzyloxy group, leading to the desired 2-nitro isomer. This interplay of electronic and steric effects is a fundamental tool for the regioselective synthesis of complex aromatic compounds.
Protection and Deprotection Strategies for Amine and Hydroxyl Functionalities
In the synthesis of complex organic molecules like this compound, the amine (-NH2) and hydroxyl (-OH) groups are reactive and can interfere with desired chemical transformations. To prevent unwanted side reactions, these functional groups are temporarily converted into less reactive forms using "protecting groups". slideshare.netorganic-chemistry.org The choice of protecting group is critical and must be stable under the reaction conditions of subsequent steps, yet easily removable when its purpose is served. organic-chemistry.org
Amine Protection:
The amino group is nucleophilic and can react with electrophiles. organic-chemistry.org To prevent this, it is often protected as a carbamate (B1207046). organic-chemistry.orgmasterorganicchemistry.com Common protecting groups for amines include:
tert-Butyloxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many reaction conditions. masterorganicchemistry.comfishersci.co.uk It is typically removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk The reaction is generally fast and occurs at room temperature. fishersci.co.uk
Carbobenzyloxy (Cbz or Z): This group is introduced using benzyl chloroformate (CbzCl) and is cleaved by hydrogenolysis, a reaction that uses hydrogen gas and a metal catalyst, often palladium on carbon (Pd/C). fishersci.co.uklibretexts.org
9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable to acidic conditions but is readily removed by treatment with a base, such as piperidine. libretexts.org This "orthogonal" stability compared to Boc allows for selective deprotection of one amine group in the presence of another. organic-chemistry.org
Hydroxyl Protection:
The hydroxyl group can be acidic and can also act as a nucleophile. Protecting it as an ether is a common strategy. slideshare.net
Benzyl (Bn): The benzyl group is a widely used protecting group for alcohols. It is introduced by reacting the alcohol with a benzyl halide in the presence of a base. acs.org Deprotection is typically achieved through hydrogenolysis. libretexts.org
Silyl (B83357) Ethers: A variety of silyl ethers, such as trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS), are used to protect hydroxyl groups. They are generally removed by treatment with a fluoride (B91410) ion source, like tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. libretexts.org
Optimization of Synthetic Reaction Conditions and Yields
Achieving a high yield of the desired product is a primary goal in chemical synthesis. This is accomplished by systematically optimizing various reaction parameters.
Catalyst Selection and Loading
Catalysts are substances that increase the rate of a chemical reaction without being consumed themselves. The choice of catalyst is critical for the efficiency of many synthetic steps.
In the synthesis of benzyl ethers, which is relevant to the "benzyloxy" part of the target molecule, various catalysts can be employed. For the O-alkylation of phenols, basic metal oxides, ionic liquids, and molecular sieves have been studied. iacademic.info For instance, the benzylation of phenols can be achieved by reacting them with benzyl alcohol in the presence of a basic metal oxide catalyst, such as magnesium oxide, at high temperatures. google.com The use of a palladium-based catalyst (e.g., 5% Pd/C) is also reported for the synthesis of derivatives of 4-methoxy-2-methylaniline. The amount of catalyst used, known as catalyst loading, is also an important parameter to optimize. For example, in a study on the synthesis of N-substituted anilines, a catalyst loading of 5 mol% was found to be optimal. rsc.org
Solvent Effects and Green Chemistry Considerations
The solvent in which a reaction is carried out can significantly influence its rate and outcome. nih.gov Solvents can be broadly classified as protic (e.g., water, methanol) and aprotic (e.g., dimethyl sulfoxide (B87167) (DMSO), acetonitrile). acs.orgnih.govacs.org Nucleophilic aromatic substitution (SNAr) reactions, a class of reactions relevant to the synthesis of substituted anilines, are particularly sensitive to the solvent. acs.orgnih.govacs.org Such reactions often proceed much faster in dipolar aprotic solvents compared to protic solvents. acs.orgnih.govacs.org This is because protic solvents can solvate the nucleophile, reducing its reactivity. acs.org
In recent years, there has been a growing emphasis on "green chemistry," which aims to design chemical processes that are environmentally friendly. ijfmr.com This includes using safer solvents, reducing waste, and improving energy efficiency. ijfmr.com Whenever possible, reactions are designed to be carried out in water or without a solvent. ijfmr.com For example, a method for synthesizing anilines and phenols has been developed that uses microwave assistance and avoids organic solvents and catalysts. tandfonline.com Another approach involves using concentrated sulfuric acid as both a solvent and a catalyst, which can be easily neutralized and removed. chemrxiv.org
Temperature, Pressure, and Reaction Time Optimization
The temperature, pressure, and duration of a reaction are critical parameters that must be carefully controlled to maximize yield and minimize the formation of byproducts.
Temperature: Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to decomposition of reactants or products, or the formation of unwanted side products. numberanalytics.com For example, in the synthesis of aniline through hydrogenation, the yield increased from 85% at 40°C to 99% at 60°C. researchgate.net In another study, optimizing the temperature for a glycerol (B35011) etherification reaction to 269°C resulted in a 97% conversion. repec.org
Pressure: Pressure can also influence reaction rates and equilibria, particularly in reactions involving gases. numberanalytics.com In the aforementioned hydrogenation reaction for aniline synthesis, it was found that a hydrogen pressure of 1.0 MPa was sufficient, with no significant increase in yield at higher pressures. researchgate.net However, in other systems, such as the esterification of neopentyl glycol, pressure was found to be a significant factor in optimizing the reaction. asianpubs.org
The following table summarizes the optimization of various reaction parameters from different studies:
| Reaction Type | Optimized Parameter | Value | Outcome | Reference |
| Hydrogenation of Nitroaromatics | Temperature | 60 °C | 99% yield of aniline | researchgate.net |
| Hydrogenation of Nitroaromatics | H₂ Pressure | 1.0 MPa | Sufficient for high yield | researchgate.net |
| Glycerol Etherification | Temperature | 269 °C | 97% glycerol conversion | repec.org |
| Glycerol Etherification | Pressure | 2.5 MPa | Optimal for conversion | repec.org |
| Polyol Ester Production | Pressure | 0.5 kPa | Key factor for 99% conversion | asianpubs.org |
| Synthesis of Substituted Anilines | Catalyst Loading | 5 mol% | Efficient transfer hydrogenation | rsc.org |
| Synthesis of Substituted Anilines | Reaction Time | 36-60 h | Good to excellent yields | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of 4 Benzyloxy 2 Methoxyaniline
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
Regioselectivity and Electronic Effects of Amino, Methoxy (B1213986), and Benzyloxy Groups
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the outcome of such reactions on a polysubstituted ring like that of 4-(benzyloxy)-2-methoxyaniline is governed by the electronic properties of its substituents. xmu.edu.cnmasterorganicchemistry.com The amino (-NH₂), methoxy (-OCH₃), and benzyloxy (-OCH₂Ph) groups are all classified as activating groups, meaning they increase the rate of EAS compared to unsubstituted benzene (B151609). libretexts.orgsavemyexams.comlibretexts.org This activation stems from their ability to donate electron density into the aromatic π-system, which stabilizes the carbocation intermediate (the arenium ion) formed during the reaction. lkouniv.ac.inmsu.edu
All three groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. byjus.comyoutube.com This directing effect is a result of resonance, where the lone pair of electrons on the nitrogen or oxygen atoms can be delocalized into the ring, creating areas of high electron density at the ortho and para positions. lkouniv.ac.inmsu.edu
The relative directing power of these activating groups generally follows the order: -NH₂ > -OH > -OR. The amino group is a particularly potent activator. savemyexams.combyjus.com In the case of this compound, the positions are numbered with the amino group at C1, the methoxy group at C2, and the benzyloxy group at C4.
The amino group strongly directs incoming electrophiles to positions 3, 5 (ortho), and 6 (para, which is blocked).
The methoxy group directs to positions 1 (blocked), 3, and 5 (para).
The benzyloxy group directs to positions 3 and 5 (ortho).
The combined influence of these groups creates a strong bias for electrophilic attack at the C3 and C5 positions, as these sites are activated by multiple substituents. The powerful activating nature of the amino group is the dominant factor in determining this regioselectivity. allen.in
| -OCH₂Ph (Benzyloxy) | Electron-withdrawing | Electron-donating | Activating | ortho, para |
Competitive Substitution Pathways
While the C3 and C5 positions are electronically favored, the actual product distribution in an electrophilic aromatic substitution reaction can be influenced by steric hindrance and the nature of the electrophile. For instance, a large, bulky electrophile might preferentially attack the less sterically hindered position.
In acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the highly basic amino group can be protonated to form an anilinium ion (-NH₃⁺). byjus.com This anilinium group is strongly deactivating and a meta-director. This can lead to a mixture of products, with some substitution occurring at the position meta to the newly formed anilinium ion (position 6 is blocked, so position 2, also blocked). byjus.comallen.in To achieve selective substitution, the amino group is often temporarily protected by acylation to form an amide. The resulting acetamido group is still an activating ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. allen.inpearson.com After the desired substitution is complete, the protecting acetyl group can be removed by hydrolysis. pearson.com
Nucleophilic Reactions Involving the Primary Amino Group
The primary amino group is a potent nucleophile, making it the primary site for a variety of transformations.
Acylation and Sulfonation Pathways
The amino group of this compound readily reacts with acylating agents like acyl chlorides or anhydrides to form stable amide derivatives. For example, its reaction with acetic anhydride (B1165640) can produce N-(4-(benzyloxy)-2-methoxyphenyl)acetamide. nih.gov This reaction is often used to protect the amino group during other transformations. pearson.com
Similarly, sulfonation of the amino group with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields sulfonamides. Aromatic rings can also undergo sulfonation with fuming sulfuric acid (H₂SO₄/SO₃), where the active electrophile is HSO₃⁺ or SO₃. masterorganicchemistry.com This reaction is reversible, which can be synthetically useful. masterorganicchemistry.com
Condensation Reactions for Imine and Schiff Base Formation
The nucleophilic amino group undergoes condensation reactions with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.eglibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgmagritek.com The formation of these C=N double bonds is reversible and the resulting imines are valuable intermediates in organic synthesis. libretexts.org For example, this compound can react with various substituted benzaldehydes to form the corresponding Schiff base products. researchgate.net
Table 2: Typical Conditions for Schiff Base Formation
| Reactants | Catalyst | Solvent | Conditions | Product Type |
|---|
N-Alkylation and N-Arylation Reactions
The nitrogen atom of the primary amine can be functionalized through the formation of new carbon-nitrogen bonds.
N-Alkylation involves the reaction of the amine with an alkyl halide. This reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. A more controlled method is reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding secondary amine. nih.govarkat-usa.org
N-Arylation is the formation of a bond between the amine nitrogen and an aromatic ring. The Buchwald-Hartwig amination is a powerful, modern method for this transformation. wikipedia.org It involves a palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. vanderbilt.edukit.eduorganic-chemistry.org This reaction has broad substrate scope and is widely used in the synthesis of complex molecules, including pharmaceuticals. wikipedia.orgmdpi.com
Table 3: Common Methods for N-Alkylation and N-Arylation
| Transformation | Method | Key Reagents | Typical Product |
|---|---|---|---|
| N-Alkylation | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |
| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide/Triflate, Palladium Catalyst, Phosphine Ligand, Base | Diaryl Amine |
Oxidation and Reduction Pathways of the Aniline (B41778) Moiety
The aniline ring in this compound is highly activated towards electrophilic attack and oxidation due to the strong electron-donating effects of both the amino and methoxy groups. Conversely, the synthesis of this compound often involves the reduction of a nitro precursor.
The oxidation of anilines is a well-established method for the synthesis of quinones and related compounds. For derivatives like this compound, the electron-donating substituents facilitate this transformation. Oxidizing agents can convert the aniline into highly reactive intermediates such as quinone imines, which may subsequently hydrolyze to the corresponding benzoquinone.
Common oxidizing agents for the conversion of phenols and anilines to quinones include potassium nitrosodisulfonate (Fremy's salt) and ceric ammonium (B1175870) nitrate (B79036) (CAN). google.comorgsyn.org The Teuber reaction, which employs Fremy's salt, is a classic method for the high-yield oxidation of phenols and anilines to quinones under mild conditions. orgsyn.orgjetir.org In the case of this compound, oxidation would be expected to proceed via a quinone imine intermediate. nottingham.ac.uk The presence of the methoxy group directs the oxidation, leading to the formation of a p-benzoquinone derivative. nottingham.ac.uk For instance, the oxidation of related 4-methoxyanilines, particularly when N-acylated, with reagents like CAN or via electrochemical methods, has been shown to produce p-quinone imines or p-benzoquinones. nottingham.ac.ukresearchgate.net
A plausible reaction pathway for this compound involves oxidation with an agent like CAN to form a benzoquinone imine, which can then undergo hydrolysis to yield 2-methoxy-1,4-benzoquinone and release the benzyl-protected amine portion. nottingham.ac.uk
Table 1: Common Oxidizing Agents for Aniline to Quinone Transformation
| Oxidizing Agent | Typical Conditions | Product Type |
|---|---|---|
| Potassium Nitrosodisulfonate (Fremy's Salt) | Aqueous buffer (e.g., phosphate), room temp. | p-Benzoquinone |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/water, 0 °C to room temp. | p-Benzoquinone Imine / p-Benzoquinone |
While the aniline moiety is already in a reduced state, the term "reductive conversions" in this context primarily refers to the synthesis of this compound from its corresponding nitro precursor, a standard and crucial transformation in aromatic chemistry. The reduction of a nitro group is a fundamental method for preparing aromatic amines.
The synthesis of this compound is typically achieved through the reduction of 2-(benzyloxy)-4-methoxy-1-nitrobenzene. A variety of reducing agents can be employed for this purpose, with tin(II) chloride dihydrate (SnCl₂) being a common laboratory-scale reagent. In a documented procedure, 2-(benzyloxy)-4-methoxy-1-nitrobenzene is treated with tin(II) chloride dihydrate in ethanol (B145695), and the mixture is refluxed to afford this compound in high yield. researchgate.netacs.org Other established methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source or using metals like iron in acidic media. orgsyn.orgresearchgate.net
Furthermore, the aniline product itself can undergo subsequent reductive transformations. For example, it can participate in reductive amination reactions with aldehydes or ketones. In this process, the aniline first forms an imine or enamine intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to form a more substituted amine derivative. researchgate.netbeilstein-journals.org
Table 2: Reagents for Reduction of Nitroarenes to Anilines
| Reducing System | Solvent(s) | Key Features |
|---|---|---|
| SnCl₂·2H₂O | Ethanol | Effective for laboratory scale; tolerates various functional groups. researchgate.netacs.org |
| H₂ / Pd-C | Ethanol, Methanol, THF | Catalytic method, clean workup, can be sensitive to other reducible groups. orgsyn.org |
Oxidative Transformations to Quinones or Nitroso Compounds
Cleavage of the Benzyloxy Protecting Group
The benzyl (B1604629) group is frequently used to protect hydroxyl functionalities during multi-step syntheses due to its general stability and the variety of methods available for its removal. In this compound, this deprotection step unmasks the phenol (B47542) group, yielding 4-amino-3-methoxyphenol.
Catalytic hydrogenation is the most common and often preferred method for cleaving benzyl ethers due to its mild, neutral conditions. organic-chemistry.org The reaction involves the hydrogenolysis of the C-O bond of the benzyl ether in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). google.comuwindsor.ca
The process is carried out under an atmosphere of hydrogen gas, and the byproducts are the deprotected phenol and toluene (B28343), which are easily separated from the desired product. organic-chemistry.org The reaction rate can be influenced by the choice of solvent, with tetrahydrofuran (B95107) (THF) and ethanol being highly effective. wikipedia.org Typical conditions involve stirring the substrate with 5% or 10% Pd/C in a suitable solvent at room temperature to moderate temperatures (e.g., 60 °C) under hydrogen pressure ranging from atmospheric to several atmospheres. nottingham.ac.ukgoogle.com While highly effective, care must be taken as other functional groups like alkenes, alkynes, or nitro groups can also be reduced under these conditions. google.com
Table 3: Typical Conditions for Catalytic Hydrogenation Debenzylation
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) |
|---|---|---|---|
| 5-10% Pd/C | H₂ (gas, 1-10 atm) | Ethanol, Methanol, THF, Acetic Acid | 25 - 60 |
| 20% Pd(OH)₂/C (Pearlman's Catalyst) | H₂ (gas) | Ethanol | 25 - 60 |
Benzyl ethers can also be cleaved under acidic conditions, although this method is generally harsher than catalytic hydrogenation. organic-chemistry.org The reaction typically proceeds through an Sₙ1 or Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com The first step is the protonation of the ether oxygen by a strong acid, which makes the resulting alcohol (ROH) a good leaving group. masterorganicchemistry.com
For benzylic ethers, the cleavage is facilitated by the stability of the resulting benzyl carbocation, favoring an Sₙ1 pathway. libretexts.org Strong protic acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are effective for this transformation. libretexts.org Lewis acids are also widely used; reagents like boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and trimethylsilyl (B98337) iodide (TMSI) can efficiently cleave benzyl ethers, often at low temperatures. organic-chemistry.org In some cases, the addition of a catalytic amount of acid can also accelerate hydrogenolysis reactions. acs.orgwikipedia.org For instance, adding acetic acid to a Pd/C-catalyzed hydrogenation can facilitate the debenzylation of N-benzyl groups by forming the amine salt, which is less likely to poison the catalyst. acs.org
Table 4: Reagents for Acid-Mediated Debenzylation
| Reagent Class | Specific Reagent(s) | Mechanism Type | Notes |
|---|---|---|---|
| Strong Protic Acids | HI, HBr | Sₙ1 / Sₙ2 | Cleavage can be harsh; may not be suitable for acid-sensitive substrates. libretexts.org |
| Lewis Acids | BCl₃, BBr₃, AlCl₃ | Lewis acid-assisted Sₙ1/Sₙ2 | Often highly effective and can be more selective than strong protic acids. organic-chemistry.org |
Derivatization and Advanced Functionalization of 4 Benzyloxy 2 Methoxyaniline
Synthesis of Amide and Carbamate (B1207046) Derivatives
The amino group of 4-(benzyloxy)-2-methoxyaniline is readily acylated to form a range of amide derivatives. Standard benzoylation procedures, reacting the aniline (B41778) with benzoyl chloride in the presence of a base like diisopropylethylamine (DIPEA), yield N-(4-(benzyloxy)-2-methoxyphenyl)benzamide. nih.gov This transformation is a common strategy to introduce a benzoyl moiety, which can be further functionalized. The synthesis of various N-(2-aminoethyl)-N-phenyl benzamide (B126) derivatives has been reported, starting from the corresponding anilines via reductive alkylation followed by benzoylation. nih.gov
Similarly, carbamate derivatives can be prepared. For instance, the reaction of alcohols with urea (B33335) in the presence of indium triflate as a catalyst can produce primary carbamates. organic-chemistry.org This method offers an environmentally friendly route to carbamoylation and can be extended to the synthesis of N-substituted ureas by reacting the resulting carbamates with amines. organic-chemistry.org Another approach involves the use of S,S-dimethyl dithiocarbonate as a phosgene (B1210022) substitute for the carbonylation of aliphatic amines to yield N-alkylureas and N,N'-dialkylureas. organic-chemistry.org
Table 1: Examples of Amide and Carbamate Synthesis Methods
| Derivative Type | Reagents and Conditions | Reference |
|---|---|---|
| N-Aryl Benzamides | Benzoyl chloride, DIPEA, dichloromethane | nih.gov |
| N-Substituted Ureas | Primary amides, phenyliodine diacetate, ammonia (B1221849) source | organic-chemistry.org |
| Primary Carbamates | Alcohols, urea, indium triflate | organic-chemistry.org |
Formation of Substituted Anilines and Diarylamines
The synthesis of substituted anilines and diarylamines from this compound precursors is a key strategy for creating complex molecular architectures. Diarylamines, in particular, are prevalent structures in pharmaceuticals and biologically active compounds. acs.org Traditional methods for diarylamine synthesis often rely on transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com
A notable transition metal-free approach is the Smiles rearrangement. arkat-usa.org This reaction can be used to synthesize various diarylamines from substituted phenols and anilines. For example, the reaction of m-cresol (B1676322) and p-cresol (B1678582) with various anilines can produce the corresponding diarylamines in moderate to good yields. arkat-usa.org Another innovative method involves a desulfinylative Smiles rearrangement of sulfinamides, which provides access to highly sterically hindered diarylamines under mild, transition-metal-free conditions. acs.org
The interchange of an alkylimino group in 2,5-dimethylbenzoquinone(alkylimines) with anilines, followed by reductive aromatization, also leads to the formation of diarylamines. mdpi.comresearchgate.net
Development of Schiff Base Compounds and Their Synthetic Utility
Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.net The reaction involving this compound and a suitable carbonyl compound would yield the corresponding Schiff base. These compounds are valuable intermediates in organic synthesis and are known to coordinate with metal ions to form stable complexes. researchgate.netmdpi.com
Schiff bases derived from various amines and aldehydes have been synthesized and characterized. alayen.edu.iq For instance, novel Schiff base ligands have been created through the condensation of 4-(benzyloxy)-2-hydroxybenzaldehyde (B183881) with different aminophenol derivatives. mdpi.com These ligands can then be used to synthesize a variety of metal complexes with potential applications in catalysis and materials science. The formation of Schiff bases is a reversible reaction, and the stability of the resulting C=N double bond can be influenced by the substituents on both the nitrogen and carbon atoms. researchgate.net
The synthetic utility of Schiff bases is extensive. They can serve as precursors for the synthesis of various heterocyclic compounds and can be used in the development of new therapeutic agents. ppj.org.ly Metal complexes of Schiff bases have shown a wide range of biological activities. mdpi.com
Incorporation into Complex Heterocyclic Systems
The structural framework of this compound is a valuable starting point for the construction of more complex heterocyclic systems. Heterocycles containing nitrogen, sulfur, and oxygen atoms are of significant interest in medicinal chemistry due to their diverse biological activities. kit.edumdpi.com
Pyrrole and imidazole (B134444) are five-membered aromatic heterocycles containing one and two nitrogen atoms, respectively. ethernet.edu.et The synthesis of these rings often involves the reaction of a primary amine with a dicarbonyl compound or its equivalent. For instance, 1-[2-(4-Benzyloxyphenoxy)ethyl]imidazole has been synthesized and identified as a potent inhibitor of monoamine oxidase B. nih.gov The general synthesis of imidazoles can be achieved through various routes, including the reaction of an α-dicarbonyl compound, an aldehyde, and ammonia.
Thiazole (B1198619) is a five-membered heterocyclic ring containing both a sulfur and a nitrogen atom. bepls.com The synthesis of thiazole derivatives can be achieved through various methods, including the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. bepls.com Greener synthetic approaches for thiazole synthesis have been developed, utilizing multicomponent reactions, recyclable catalysts, and alternative energy sources like microwave irradiation. bepls.com For example, 2-aminothiazoles have been synthesized from α-diazoketones and thiourea (B124793) in good yields. bepls.com
Other nitrogen-containing heterocycles, such as quinolines and indoles, are also of high interest. kit.edu The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been reported, demonstrating the incorporation of a benzyloxy-substituted aromatic ring into a quinoline (B57606) framework. nih.gov
Table 2: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| Thiazoles | Hantzsch Synthesis | α-Haloketone, Thioamide | bepls.com |
| 2-Aminothiazoles | Catalyst-free reaction | α-Diazoketones, Thiourea | bepls.com |
| Quinolines | Nucleophilic substitution | 4-Chloroquinoline, Substituted benzylamine | nih.gov |
The aniline moiety of this compound can participate in cyclization reactions to form fused heterocyclic systems. Pyrimidoquinolines and phenoxazines are examples of such complex structures. The synthesis of these fused systems often involves multi-step reaction sequences. For instance, the synthesis of quinoxaline-based trimers like hexaazatriphenylene involves the condensation of diamines with dicarbonyl compounds. kit.edu While specific examples starting directly from this compound are not detailed in the provided context, the general principles of forming such fused systems are well-established in heterocyclic chemistry.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4-(benzyloxy)-2-methoxyaniline, offering detailed insights into the proton and carbon environments within the molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the benzylic methylene (B1212753) protons, and the amine protons can be observed.
The aromatic region of the spectrum displays a set of multiplets corresponding to the protons on the two benzene (B151609) rings. The protons of the benzyloxy phenyl group typically appear as a multiplet in the range of δ 7.30–7.45 ppm. rsc.org The protons on the methoxyaniline ring exhibit characteristic splitting patterns that can be assigned to their specific positions.
The methoxy group protons present as a sharp singlet, a characteristic feature for such functional groups. The benzylic methylene protons of the benzyloxy group also give rise to a singlet. The amine protons can appear as a broad singlet, and their chemical shift can be influenced by solvent and concentration.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.30–7.45 | m | - |
| Aromatic (Aniline Ring) | ~6.3-6.8 | m | - |
| Benzylic (OCH₂) | ~5.0 | s | - |
| Methoxy (OCH₃) | ~3.8 | s | - |
| Amine (NH₂) | Variable | br s | - |
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
The aromatic carbons resonate in the downfield region of the spectrum, typically between δ 100 and 160 ppm. The carbon atoms attached to the oxygen and nitrogen atoms are deshielded and appear at lower field strengths. The methoxy carbon gives a signal at a characteristic chemical shift, while the benzylic methylene carbon also has a distinct resonance.
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-O, Aniline (B41778) Ring) | ~150-155 |
| Aromatic (C-N, Aniline Ring) | ~140-145 |
| Aromatic (C-H, Benzyl (B1604629) Ring) | ~127-129 |
| Aromatic (Quaternary, Benzyl Ring) | ~137 |
| Aromatic (C-H, Aniline Ring) | ~100-115 |
| Benzylic (OCH₂) | ~70 |
| Methoxy (OCH₃) | ~55 |
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically over two to three bonds. libretexts.org This is crucial for tracing the connectivity of the protons within the aromatic rings. Cross-peaks in the COSY spectrum correlate coupled protons, allowing for the assignment of adjacent protons on the aniline and benzyl rings. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. epfl.ch This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methoxy group will show a correlation to the methoxy carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is particularly useful for identifying the connectivity between different parts of the molecule, such as the connection of the benzyloxy group to the aniline ring and the relative positions of the substituents on the aniline ring. For instance, correlations would be expected between the benzylic protons and the carbon atom of the aniline ring to which the benzyloxy group is attached.
Carbon (¹³C NMR) Analysis
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural information.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This allows for the determination of the elemental composition of the molecule with high confidence, confirming the molecular formula of C₁₄H₁₅NO₂. rsc.org The experimentally determined mass will closely match the calculated exact mass for the proposed structure.
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a series of fragment ions. nih.gov The analysis of these fragmentation patterns can provide valuable insights into the structure of the molecule and can be used to study mechanistic intermediates in chemical reactions. researchgate.net
A common fragmentation pathway for compounds containing a benzyloxy group is the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91) and a corresponding phenoxy radical. Other characteristic fragmentations can involve the loss of the methoxy group or cleavages within the aniline ring structure. The study of these fragmentation pathways can help to confirm the connectivity of the different functional groups within the molecule. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for determining the molecular weight of polar and thermally labile compounds like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte, which are then separated and detected based on their mass-to-charge ratio (m/z).
For this compound, ESI-MS is primarily used to confirm its molecular weight and, by extension, its elemental composition. The technique often yields the protonated molecule [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
| Compound/Analog | Ion Type | Calculated m/z | Observed m/z | Reference |
|---|---|---|---|---|
| N-(4-(Benzyloxy)-3-methoxybenzyl)aniline | [M+Na]⁺ | 342.1470 | 342.1472 | arkat-usa.org |
| N-(4-(Benzyloxy)-3-methoxybenzyl)-4-methoxyaniline | [M+Na]⁺ | 342.1470 | 342.1472 | arkat-usa.org |
| (Z)-2-chloro[(4-methoxy phenyl)hydrazono]ethyl acetate (B1210297) | M | - | 256.9 | google.com |
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further elucidate the structure of the molecule by breaking it down into smaller, identifiable fragments.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.
Key vibrational modes for this compound include the N-H stretching of the primary amine group, C-H stretching from the aromatic rings and the methoxy and benzyloxy groups, C-O stretching of the ether linkages, and C=C stretching of the aromatic rings. The positions of these bands provide a molecular fingerprint, confirming the presence of the aniline, methoxy, and benzyloxy moieties. nih.govdergipark.org.tr
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Amine (N-H) | Stretching | 3300-3500 | nih.gov |
| Aromatic (C-H) | Stretching | 3000-3100 | asianpubs.org |
| Aliphatic (C-H) | Stretching | 2850-3000 | nih.gov |
| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 | mdpi.com |
| Ether (C-O-C) | Symmetric Stretching | 1000-1075 | mdpi.com |
| Aromatic (C=C) | Stretching | 1450-1600 | nih.gov |
The precise assignment of these vibrational modes can be supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and help in the detailed interpretation of the experimental spectrum.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands in the UV region, which are attributed to π → π* and n → π* electronic transitions. These transitions involve the promotion of electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals.
The position and intensity of these absorption maxima (λmax) are influenced by the molecular structure and the solvent environment. The study of how the absorption spectrum changes with solvent polarity is known as solvatochromism. researchgate.netijiset.com This phenomenon can provide insights into the nature of the electronic ground and excited states of the molecule and the types of intermolecular interactions occurring between the solute and solvent molecules. nih.gov While specific solvatochromism studies on this compound are not widely reported, related compounds show shifts in their λmax in different solvents, indicating changes in the electronic distribution upon excitation. researchgate.net
Vibrational Mode Assignments through Fourier Transform Infrared (FT-IR) Spectroscopy
Chromatographic Separation Techniques for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity. lgcstandards.com Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common method for analyzing such compounds. sielc.com
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. A UV detector is typically used for detection, set at a wavelength where the compound exhibits strong absorbance. The retention time (tR) is a characteristic parameter for the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). By using a calibration curve constructed with standards of known concentration, HPLC can be used for accurate quantification. nih.gov
| Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|
| Chiracel AD (0.46 cm x 15 cm) | 10% Isopropanol/Hexanes | 0.5 mL/min | Not Specified | umich.edu |
| OD-H | 15% iPrOH: 85% Hexanes | 1.0 mL/min | 240 nm | nih.gov |
| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not Specified | Not Specified | sielc.com |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself has limited volatility due to the polar amine group, it can be analyzed by GC after conversion into a more volatile derivative. colostate.edu
Derivatization, such as silylation, is a common strategy to increase the volatility and thermal stability of the analyte. sigmaaldrich.com In this process, the active hydrogen of the amine group is replaced with a nonpolar group, like a trimethylsilyl (B98337) (TMS) group. The resulting derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on both retention time and mass spectrum. researchgate.net The choice of derivatizing agent and reaction conditions are critical for achieving complete and reproducible derivatization. sigmaaldrich.com
Column Chromatography for Compound Purification
Column chromatography is a cornerstone technique in synthetic organic chemistry for the purification of compounds. units.itresearchgate.net It is an indispensable method for isolating target molecules like this compound from complex mixtures that may include unreacted starting materials, reagents, and reaction by-products. researchgate.net This separation technique operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. units.it The separation is primarily driven by differences in polarity among the compounds in the mixture. units.itresearchgate.net
The fundamental setup involves packing a glass column with a solid adsorbent, known as the stationary phase. units.it For compounds with moderate polarity such as substituted anilines, silica (B1680970) gel (SiO₂) is the most frequently utilized stationary phase, with alumina (B75360) (Al₂O₃) serving as a common alternative. units.itresearchgate.netsci-hub.se A solvent or a mixture of solvents, referred to as the mobile phase or eluent, is then passed through the column. units.it When the crude product mixture is loaded onto the column, its components travel down the column at different rates depending on their affinity for the stationary phase versus their solubility in the mobile phase. units.it Less polar compounds generally have a weaker affinity for the polar stationary phase and elute faster, while more polar compounds are retained longer. researchgate.net
In the context of purifying this compound, a typical procedure involves flash column chromatography on silica gel. rsc.orgchemrxiv.org The selection of the mobile phase is critical and is often determined by preliminary analysis using Thin-Layer Chromatography (TLC). researchgate.net A common strategy is to use a binary solvent system consisting of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent like ethyl acetate or dichloromethane. sci-hub.seuva.nl The purification often begins with a mobile phase of low polarity, which is gradually increased (a technique known as gradient elution) to sequentially elute compounds of increasing polarity. researchgate.netnih.gov Fractions are collected throughout the elution process and analyzed by TLC to identify those containing the pure desired product. researchgate.net These pure fractions are then combined, and the solvent is evaporated to yield the purified this compound. rsc.org
Detailed research findings from the purification of analogous substituted anilines demonstrate the practical application of this methodology. The specific conditions, such as the composition of the mobile phase, are tailored to achieve optimal separation for each specific compound.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Yield/Observations |
|---|---|---|---|
| General Substituted Anilines | Silica Gel | Hexane / Ethyl Acetate (5:1) | General procedure for aniline synthesis. sci-hub.se |
| N-(4-(Benzyloxy)-3-methoxybenzyl)-4-methoxyaniline | Silica Gel | Dichloromethane | 77% Yield (Yellow solid). arkat-usa.org |
| 4-amino-N-(4-benzyloxy)quinolines | Silica Gel | Hexanes / Ethyl Acetate (Gradient: 90/10 to 30/70) | 26–48% Yield. nih.gov |
| N,N-Dibenzyl-4-bromo-3-methylaniline | Silica Gel | Pentane / Dichloromethane (Gradient: 20:1 to 4:1) | 72% Yield (White solid). uva.nl |
| General Arylanilines | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate (100:1) | Purified product obtained after extraction. rsc.org |
| 2-Benzyl-N-cyclopentyl-N-methylaniline | Silica Gel | Petroleum Ether / Ethyl Acetate (60:1) | 98% Yield (Pale yellow oil). beilstein-journals.org |
Computational and Theoretical Investigations of 4 Benzyloxy 2 Methoxyaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in modeling the electronic properties of organic molecules. Methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly used to optimize molecular geometry and predict thermochemical properties with considerable accuracy. banglajol.inforesearchgate.net These calculations provide a foundational understanding of the molecule's stability, reactivity, and intermolecular interactions.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. aun.edu.eg The HOMO energy (E_HOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) corresponds to its ability to accept electrons. The energy gap between these two orbitals (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability; a larger gap generally implies higher kinetic stability and lower chemical reactivity. wuxiapptec.comchalcogen.ro
For 4-(Benzyloxy)-2-methoxyaniline, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the π-system, due to the electron-donating nature of the amino and methoxy (B1213986) groups. The LUMO is likely distributed over the aromatic rings. Computational studies on analogous aromatic amines and ethers support these general distribution patterns. aun.edu.egresearchgate.net
Table 1: Calculated Frontier Molecular Orbital Properties for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| E_HOMO | -5.25 | Indicates the electron-donating capacity of the molecule. |
| E_LUMO | -0.50 | Indicates the electron-accepting capacity of the molecule. |
Note: The values presented are representative and derived from theoretical calculations on structurally similar compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.demdpi.com The MEP map uses a color spectrum to represent different electrostatic potential values on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researcher.life
In an MEP map of this compound, the most negative regions are anticipated to be located around the oxygen atoms of the methoxy and benzyloxy groups, as well as the nitrogen atom of the amine group, due to the high electronegativity of these atoms. nih.govresearchgate.net These sites represent the centers for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive electrostatic potential, making them susceptible to interaction with nucleophiles.
Analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis are performed to quantify the electronic charge on each atom within the molecule. banglajol.info This distribution of charges is fundamental to understanding the molecule's dipole moment, polarizability, and the nature of its chemical bonds. dergipark.org.tr The charge distribution indicates the existence of donor and acceptor pairs, which facilitates charge transfer within the molecule. banglajol.info
Table 2: Representative Mulliken Atomic Charges for Key Atoms in this compound
| Atom | Position | Calculated Charge (e) |
|---|---|---|
| O | Methoxy Group | -0.55 |
| O | Benzyloxy Group | -0.60 |
| N | Amino Group | -0.85 |
| C | Attached to Methoxy | +0.40 |
| C | Attached to Amino | +0.25 |
Note: These values are illustrative, based on DFT calculations for analogous molecules. banglajol.info
Molecular Electrostatic Potential (MEP) Mapping
Conformational Analysis and Steric Effects
The three-dimensional structure of this compound is influenced by the rotational freedom around its single bonds, particularly the C-O-C ether linkages and the C-N bond. Conformational analysis, performed using computational methods, helps identify the lowest energy (most stable) conformers of the molecule. rsc.org The relative orientation of the bulky benzyloxy group with respect to the methoxy and aniline substituents is critical. Steric hindrance between these groups can significantly impact the molecule's preferred shape, which in turn affects its physical properties and how it interacts with other molecules, such as in a biological receptor site or during a chemical reaction. The flexible nature of the benzyloxy group allows it to adopt various conformations, which can be crucial for its role in synthetic applications. nih.gov
Reaction Pathway Thermodynamics and Kinetics
Computational chemistry can be used to model the entire course of a chemical reaction, providing insights into its feasibility and rate. By calculating the energies of reactants, transition states, and products, it is possible to map out the reaction pathway.
The spontaneity of a chemical reaction under constant temperature and pressure is determined by the change in Gibbs free energy (ΔG). libretexts.org The Gibbs equation, ΔG = ΔH - TΔS (where ΔH is the enthalpy change, T is the temperature, and ΔS is the entropy change), is used to calculate this value. savemyexams.comchemguide.co.uk A negative ΔG indicates a spontaneous (feasible) reaction, while a positive ΔG indicates a non-spontaneous reaction. libretexts.org
Computational methods can predict the ΔH and ΔS for a proposed reaction involving this compound, such as its N-alkylation or electrophilic aromatic substitution. This allows for a theoretical assessment of the reaction's feasibility at different temperatures without performing the experiment.
Table 3: Hypothetical Thermodynamic Data for a Reaction of this compound at 298 K
| Parameter | Value | Unit |
|---|---|---|
| Enthalpy Change (ΔH) | -85 | kJ/mol |
| Entropy Change (ΔS) | -60 | J/(mol·K) |
| TΔS | -17.88 | kJ/mol |
Note: This table presents a hypothetical example to illustrate the calculation. A negative ΔG suggests the reaction is spontaneous under these conditions. doubtnut.com
Transition State Analysis and Reaction Barrier Determination
Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the mechanisms of reactions involving this compound. These theoretical studies are critical for identifying the geometry of transition states and calculating the activation energy barriers, which govern the kinetics of a chemical transformation. nih.gov A molecule with a smaller frontier orbital gap is typically associated with higher chemical reactivity and lower kinetic stability. nih.gov
In silico analyses of reactions, such as electrophilic aromatic substitution or N-arylation, allow for the mapping of the potential energy surface from reactants to products. The highest point on this path corresponds to the transition state. For example, in a reaction where this compound acts as a nucleophile, the transition state involves the partial formation of a new bond. The energy required to reach this state from the reactants is the reaction's activation barrier. DFT calculations can be complicated by the presence of multiple distinct transition structures, which can arise from factors like stereogenic centers. acs.org
The data in Table 1 illustrates hypothetical activation energies for a reaction, calculated using a common DFT method. Such data helps in predicting how changes in reactants or conditions will affect the reaction rate. Lower activation barriers imply faster reactions.
Table 1: Illustrative Reaction Barriers for N-alkylation of this compound (Hypothetical DFT Data)
| Alkylating Agent | Solvent | Calculated Activation Energy (kcal/mol) |
| Methyl Iodide | Acetonitrile | 22.5 |
| Benzyl (B1604629) Bromide | Acetonitrile | 20.1 |
| Ethyl Tosylate | Acetonitrile | 24.8 |
| Isopropyl Chloride | Acetonitrile | 28.3 |
| Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of information gained from transition state analysis. The values are representative of typical activation energies for such reactions. |
Substituent Effects on Reactivity and Selectivity (e.g., Hammett Correlations)
The reactivity of this compound is significantly influenced by its substituents: the electron-donating methoxy (-OCH₃) group and the benzyloxy (-OCH₂C₆H₅) group. The electronic effects of these groups can be quantitatively analyzed using linear free-energy relationships, most notably the Hammett equation. wikipedia.orgscribd.com The Hammett equation relates the rate constants (k) of a series of reactions with substituted reactants to the rate constant of the unsubstituted reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.orgchemicke-listy.cz
The basic form of the equation is: log(k/k₀) = σρ wikipedia.org
The substituent constant (σ) quantifies the electronic influence (inductive and resonance) of a substituent. Electron-donating groups (like -OCH₃) have negative σ values, while electron-withdrawing groups (like -NO₂) have positive σ values. scribd.com
The reaction constant (ρ) measures the sensitivity of a particular reaction to substituent effects. wikipedia.org A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which stabilize a positive charge buildup in the transition state. wikipedia.org Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge. nih.gov
For reactions involving the amino group of this compound, such as electrophilic attack on the nitrogen, the rate is typically accelerated by electron-releasing substituents on the aromatic ring. cdnsciencepub.com This leads to a negative ρ value. nih.govcdnsciencepub.com The methoxy group at the ortho position and the benzyloxy group at the para position both contribute to increasing the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted aniline.
A Hammett plot, which graphs log(k/k₀) against σ, provides a visual representation of this relationship. A linear correlation is an indication that a single mechanism is operating across the series of reactants. cdnsciencepub.com Deviations from linearity can suggest a change in the reaction mechanism or the rate-determining step. wikipedia.org
Table 2: Representative Hammett Data for the Reaction of para-Substituted Anilines with an Electrophile
| Substituent (at para-position) | Substituent Constant (σp) | Relative Rate (log(k/k₀)) |
| -OCH₃ | -0.27 | 1.15 |
| -CH₃ | -0.17 | 0.72 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | -0.98 |
| -CN | 0.66 | -2.81 |
| -NO₂ | 0.78 | -3.32 |
| Note: This table contains representative data adapted from established Hammett studies on substituted anilines to illustrate the principle. The reaction constant (ρ) for this dataset would be approximately -4.2, indicating a high sensitivity to substituent effects and a mechanism involving positive charge buildup near the substituent in the transition state. |
Mechanistic Studies on Reactions Involving 4 Benzyloxy 2 Methoxyaniline and Its Derivatives
In-situ Monitoring Techniques for Reaction Progress
Real-time monitoring of chemical reactions provides invaluable insights into reaction dynamics, allowing for the observation of reactants, intermediates, and products as they evolve. This is particularly crucial for complex multi-step syntheses or catalytic reactions where transient species may have short lifetimes.
Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has become a powerful tool for the online monitoring of organic reactions. researchgate.net Its high sensitivity and specificity enable the detection and structural characterization of low-concentration, transient intermediates directly from the reaction mixture. uvic.ca This technique is especially well-suited for studying reactions in solution, such as those involving 4-(Benzyloxy)-2-methoxyaniline.
In a typical setup, a small aliquot of the reaction mixture is continuously infused into the ESI source. The components are ionized under soft conditions, preserving the structure of labile intermediates, which are then separated by their mass-to-charge ratio (m/z). By monitoring the reaction over time, a profile of the appearance and disappearance of various species can be generated. mdpi.com For instance, in reactions like the Buchwald-Hartwig amination, a common transformation for anilines, ESI-MS can track the palladium catalyst's various oxidation and ligation states throughout the catalytic cycle. uvic.ca
A study on the one-pot reductive tandem mono-N-alkylation of aromatic azides, a process that converts an azide (B81097) to a secondary amine, successfully used online ESI-MS/MS to intercept and characterize the associated intermediates. researchgate.net This methodology could be directly applied to reactions starting with an azido (B1232118) precursor to this compound to map its transformation pathway. The table below illustrates the types of intermediates that can be identified using this technique in a hypothetical alkylation reaction.
| Reaction Step | Intermediate Species | Expected m/z (as [M+H]⁺) | Role of ESI-MS/MS |
|---|---|---|---|
| Azide Reduction | Aminoborane Complex | Variable | Confirms initial reduction step |
| Iminium Formation | Iminium Ion | Variable | Identifies the key electrophilic intermediate |
| Alkylation | N-Alkylated Product | Calculable | Confirms product formation and tracks reaction completion |
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantifying the speed of a chemical reaction and understanding how its rate is influenced by factors such as concentration, temperature, and catalyst loading. mdpi.com This data is crucial for determining the rate-determining step (RDS) of a reaction mechanism and for optimizing reaction conditions for efficiency. acs.org
For reactions involving this compound, kinetic analysis can be performed by monitoring the depletion of the starting material or the formation of the product over time using techniques like HPLC or NMR spectroscopy. uvic.caacs.org For example, in a study on the Swern oxidation, intramolecular kinetic isotope effects (KIEs) were used to probe the syn-β-elimination step, providing deep insight into the transition state geometry. acs.org A similar approach could be used to study oxidation or dehydrogenation reactions of derivatives of this compound.
In catalyst development, determining the reaction order with respect to each component (substrate, reagent, catalyst) helps to build a comprehensive rate law. This mathematical expression of the reaction rate provides a quantitative model of the reaction mechanism.
| Parameter | Description | Method of Determination | Significance |
|---|---|---|---|
| Reaction Order | The exponent of a reactant's concentration in the rate law. | Method of initial rates; graphical analysis. | Reveals how reactant concentration affects the reaction rate. |
| Rate Constant (k) | A proportionality constant in the rate law. | Calculated from the rate law and experimental data. | Quantifies the intrinsic speed of the reaction at a given temperature. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). | Indicates the temperature sensitivity of the reaction rate. |
| Kinetic Isotope Effect (KIE) | The change in reaction rate upon isotopic substitution. | Comparison of rates for isotopically labeled vs. unlabeled reactants. | Provides insight into bond-breaking/forming events in the rate-determining step. acs.org |
Characterization of Transient Intermediates
High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of an intermediate, allowing for the determination of its elemental composition with high confidence. researchgate.net In one mechanistic investigation, HRMS was used to confirm the mass of a labile intermediate formed in the reaction of dinitroimidazoles with anilines, which was crucial for proposing a plausible structure. researchgate.net
In addition to mass spectrometry, spectroscopic techniques such as UV-Vis and NMR can sometimes be adapted for intermediate characterization. For instance, the appearance of a new characteristic absorbance in the UV-Vis spectrum during a reaction can signal the formation of a colored intermediate. researchgate.net Stopped-flow NMR techniques can be used to acquire spectra on very short timescales, potentially capturing intermediates that exist for seconds or minutes. uvic.ca
Elucidation of Catalytic Cycles and Reaction Pathways
The ultimate goal of mechanistic studies is often the complete elucidation of a reaction pathway or a catalytic cycle. This involves piecing together all the individual steps—substrate binding, oxidative addition, reductive elimination, ligand exchange, etc.—into a coherent sequence. uvic.ca
For palladium-catalyzed reactions, such as cross-coupling reactions that are common for aniline (B41778) derivatives, the catalytic cycle generally involves the palladium center cycling between Pd(0) and Pd(II) oxidation states. uvic.ca ESI-MS can be instrumental in observing the key catalytic intermediates, such as the oxidative addition product [Pd(II)(Aryl)(X)L_n] and the product-bound complex prior to reductive elimination. uvic.ca
Theoretical studies using Density Functional Theory (DFT) are also powerful tools for elucidating reaction pathways. mdpi.com DFT calculations can map the potential energy surface of a reaction, calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of activation barriers for different possible pathways, providing a theoretical basis for the observed reactivity and selectivity. For example, a DFT study of a MeMgCl-catalyzed hydroboration reaction was used to construct a complete free energy profile, identifying two distinct catalytic cycles and the associated transition states. mdpi.com Similarly, a theoretical study on the Cu+-catalyzed rearrangement of N-methoxyanilines, close relatives of this compound, helped to explain the observed selectivity by identifying the rate-determining step as the proton transfer to finish the catalytic cycle. researchgate.net
Future Research Directions and Potential Methodological Advancements
Development of Novel and Sustainable Synthetic Routes
The pursuit of green and sustainable chemistry is a paramount objective in modern synthetic science. Future research concerning 4-(Benzyloxy)-2-methoxyaniline will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign.
Current synthetic strategies often involve multiple steps, including the protection of functional groups and purification of intermediates. nih.govnih.gov For example, a common route starts with the alkylation of a nitrophenol, followed by the reduction of the nitro group. nih.gov While effective, such methods can generate significant waste and require harsh reagents.
Future methodologies could pivot towards more sustainable practices. One promising avenue is the adoption of continuous-flow synthesis . Patented flow processes, although sometimes designed for similar structures, offer a framework for scalable and controlled production that can be adapted for this compound. This approach minimizes reaction volumes, enhances heat and mass transfer, and allows for safer handling of hazardous intermediates. Another area of development is the use of one-step catalytic processes, such as the direct hydrogenation and rearrangement of nitroaromatic compounds, which can significantly reduce the number of synthetic steps and improve atom economy. google.comsioc-journal.cn
Research into novel catalytic systems is also crucial. This includes exploring earth-abundant metal catalysts or even metal-free catalytic systems to replace precious metal catalysts like palladium, which are often used in current synthetic protocols. The development of catalysts that can facilitate reactions in greener solvents, such as water or bio-derived solvents, represents another significant step forward. rsc.org
Exploration of Unprecedented Reactivity Modes and Transformations
While this compound is primarily used as a nucleophile or a building block for heterocyclic systems like quinolines and pyrazoles, its full reactive potential remains to be explored. nih.govmdpi.comacs.org Future research will likely delve into uncovering unprecedented reactivity modes to access novel molecular architectures.
One area of interest is its application in photoredox and electrochemical synthesis . These methods use light or electricity to drive chemical reactions, often under mild conditions, and can enable transformations that are difficult to achieve with traditional thermal methods. researchgate.net The electron-rich nature of the aniline (B41778) ring makes this compound a suitable candidate for oxidative transformations, potentially leading to the formation of radical intermediates that can participate in a variety of coupling reactions. researchgate.net
Another promising direction is the use of this compound in complex multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient. tdx.cat Developing new MCRs that incorporate this compound could provide rapid access to diverse libraries of complex, drug-like molecules. Furthermore, its use in asymmetric catalysis , for instance in Mannich or aldol-type reactions, could yield enantiomerically enriched products, which are of high value in pharmaceutical development. acs.org
Application of Advanced In-situ Spectroscopic Monitoring Techniques
To optimize synthetic routes and gain deeper mechanistic insights, the application of advanced in-situ spectroscopic techniques is indispensable. These methods allow chemists to monitor reactions in real-time without the need for sampling and offline analysis.
Future work on this compound should incorporate techniques such as:
In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy: These techniques can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. This data is invaluable for identifying transient species, determining reaction kinetics, and elucidating complex reaction mechanisms.
In-situ UV-Vis Spectroscopy: For reactions involving colored species or catalysts, such as photoredox or certain transition-metal-catalyzed processes, UV-Vis spectroscopy can be used to track the concentration of key components. This is particularly useful for understanding catalytic cycles and identifying catalyst deactivation pathways.
By applying these monitoring tools to the synthesis and transformations of this compound, researchers can rapidly optimize reaction conditions (e.g., temperature, catalyst loading, reaction time) and uncover fundamental mechanistic details that can guide the development of more efficient and robust chemical processes.
Integration with High-Throughput Experimentation and Automation in Chemical Synthesis
The fields of drug discovery and materials science increasingly rely on the rapid synthesis and screening of large numbers of compounds. nih.gov Integrating the chemistry of this compound with High-Throughput Experimentation (HTE) and automated synthesis platforms is a key future direction. synplechem.comacdlabs.com
HTE involves the use of robotic systems to perform many reactions in parallel, typically in well-plate formats. chemrxiv.org This allows for the rapid screening of a wide range of reaction parameters, such as catalysts, ligands, solvents, and temperatures, to identify optimal conditions in a fraction of the time required by traditional methods. acdlabs.comjnj.com For example, an automated platform could be used to optimize the synthesis of a library of N-aryl derivatives from this compound for structure-activity relationship (SAR) studies in a drug discovery program. nih.gov
Software platforms are being developed to manage the entire HTE workflow, from experimental design and execution to data analysis and visualization. acdlabs.comchemrxiv.org These systems ensure that the large volumes of data generated are captured in a structured, machine-readable format, which is essential for analysis and for building predictive models using machine learning and artificial intelligence (AI). acdlabs.comjnj.com The application of these automated and data-rich methodologies will undoubtedly accelerate the discovery of new applications and derivatives of this compound. mpg.de
Q & A
Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-2-methoxyaniline, and how can reaction conditions influence yield?
- Methodological Answer : A stepwise approach involves benzylation and methoxylation of aniline derivatives. For example, 2-methoxyaniline can undergo benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Optimization studies suggest that maintaining anhydrous conditions and a temperature of 80–100°C improves yields (65–80%) . Characterization via HPLC and ¹H NMR is critical to confirm regioselectivity and purity.
Q. How is this compound characterized spectroscopically, and what key peaks should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Key signals include a singlet for the methoxy group (~δ 3.8 ppm), aromatic protons in the benzyloxy-substituted ring (δ 6.8–7.4 ppm), and NH₂ protons (~δ 5.2 ppm, broad).
- IR : Stretching vibrations for NH₂ (~3350 cm⁻¹), C-O (benzyloxy, ~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 245 confirms the molecular formula C₁₄H₁₅NO₂.
Q. What are the typical reactivity patterns of this compound in substitution or coupling reactions?
- Methodological Answer : The aniline NH₂ group is nucleophilic and participates in diazotization or Schiff base formation. For instance, coupling with aldehydes (e.g., 4-(6-methylbenzo[d]thiazol-2-yl)benzaldehyde) under acidic conditions forms azo-linked intermediates, which are precursors to bioactive heterocycles like thiazolidinones . Protecting the NH₂ group (e.g., acetylation) may be required to avoid side reactions during benzylation or oxidation steps.
Advanced Research Questions
Q. How can researchers address challenges in regioselective benzylation and methoxylation during synthesis?
- Methodological Answer : Competing O- vs. N-benzylation is a key challenge. To favor O-benzylation:
- Use bulky bases (e.g., NaH) to deprotonate the phenolic oxygen selectively.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance reaction efficiency .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates.
Q. What strategies optimize the use of this compound in synthesizing bioactive heterocycles (e.g., phenoxazines or thiazolidinones)?
- Methodological Answer :
- Phenoxazine Synthesis : React with α-ketoesters or nitrobenzamides under Ullmann coupling conditions (CuI, 120°C) to form fused rings. Yields improve with microwave-assisted heating (30 min vs. 24 h conventional) .
- Thiazolidinone Formation : Condense with mercaptoacetic acid in refluxing toluene, using catalytic acetic acid. Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) isolates the product with >90% purity .
Q. How do electronic effects of the benzyloxy and methoxy groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack.
- Benzyloxy groups enhance solubility in non-polar solvents, facilitating Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with aryl boronic acids). DFT studies suggest the para-methoxy group stabilizes transition states via resonance, reducing activation energy .
Data Contradiction Analysis
Q. Conflicting reports exist on the stability of this compound under oxidative conditions. How should researchers reconcile these discrepancies?
- Methodological Answer :
- Contradiction : Some studies report NH₂ oxidation to nitro groups (e.g., with H₂O₂/Fe³⁺), while others observe ring hydroxylation.
- Resolution : Stability depends on the oxidant and solvent. In acetonitrile, MnO₂ selectively oxidizes NH₂ to NO₂, whereas in aqueous H₂O₂, hydroxylation dominates. Monitor via LC-MS and adjust pH to control pathway selectivity .
Applications in Academic Research
Q. How is this compound utilized in designing fluorescent probes or metal sensors?
- Methodological Answer : Functionalize the NH₂ group with fluorophores (e.g., dansyl chloride) to create pH-sensitive probes. The benzyloxy group’s lipophilicity enhances cell membrane permeability, making it suitable for intracellular imaging. Fluorescence quenching studies with Cu²⁺ show a detection limit of 0.1 µM, validated via Job’s plot analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
